N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-decyl-oxalamide
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Overview
Description
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide: is a complex organic compound that features a unique combination of adamantane, thiazole, and oxalamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazole derivative.
Formation of the Oxalamide Linkage: The final step involves the reaction of the thiazole-adamantane intermediate with decylamine and oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may reduce the oxalamide linkage to form amines.
Substitution: The adamantane and thiazole moieties can participate in various substitution reactions, such as halogenation or alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: Due to its unique structure, it can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its robust chemical structure.
Electronics: Its incorporation into electronic materials can improve their stability and performance.
Mechanism of Action
The mechanism by which N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The adamantane moiety provides rigidity and hydrophobicity, which can enhance binding to hydrophobic pockets in proteins. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-protein complex. The oxalamide linkage may act as a flexible spacer, allowing the compound to adopt the optimal conformation for binding.
Comparison with Similar Compounds
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-2-ylmethyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-isobutyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-phenethyl-oxalamide
Comparison:
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-2-ylmethyl-oxalamide: This compound features a pyridine ring instead of a decyl chain, which may enhance its solubility in polar solvents and its ability to form coordination complexes with metals .
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-isobutyl-oxalamide: The isobutyl group provides a more compact structure compared to the decyl chain, potentially affecting the compound’s hydrophobicity and steric interactions .
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-phenethyl-oxalamide: The phenethyl group introduces aromaticity, which can enhance π-π stacking interactions and potentially improve binding affinity to aromatic residues in proteins .
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide stands out due to its long hydrophobic decyl chain, which can significantly influence its solubility, membrane permeability, and interaction with hydrophobic regions of biomolecules.
Properties
Molecular Formula |
C25H39N3O2S |
---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-decyloxamide |
InChI |
InChI=1S/C25H39N3O2S/c1-2-3-4-5-6-7-8-9-10-26-22(29)23(30)28-24-27-21(17-31-24)25-14-18-11-19(15-25)13-20(12-18)16-25/h17-20H,2-16H2,1H3,(H,26,29)(H,27,28,30) |
InChI Key |
WDZSLALZWSXTBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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